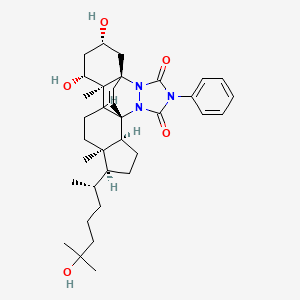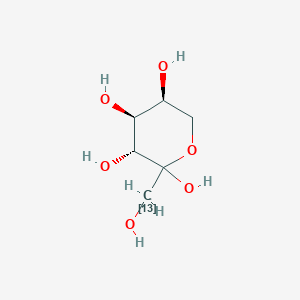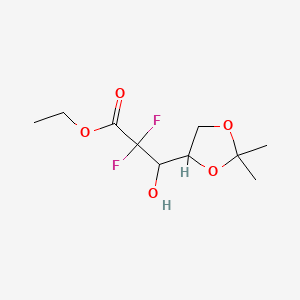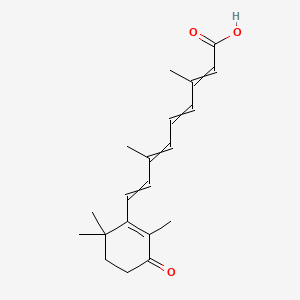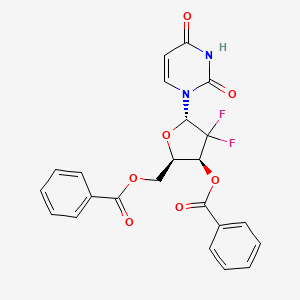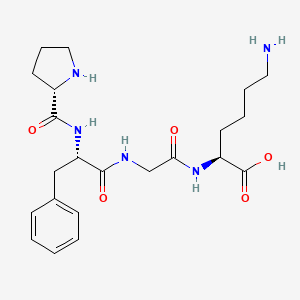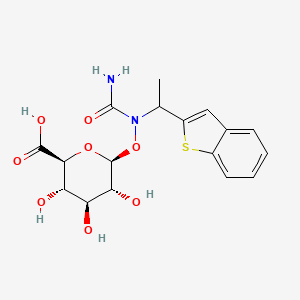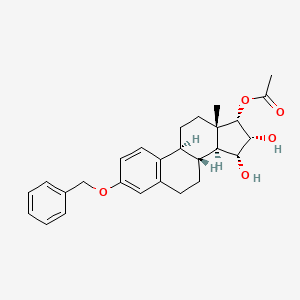
3-O-苄基雌三醇17-乙酸酯
描述
3-O-Benzyl Estetrol 17-Acetate, also known as 3-O-Benzyl Estetrol 17-Acetate, is a useful research compound. Its molecular formula is C₂₇H₃₂O₅ and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality 3-O-Benzyl Estetrol 17-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Benzyl Estetrol 17-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物参考标准
3-O-苄基雌三醇17-乙酸酯作为药物行业中的参考标准 {svg_1}. 它可用于分析方法开发、方法验证 (AMV) 和质量控制 (QC) 应用,用于简化新药申请 (ANDA) 或雌三醇的商业生产 {svg_2}.
内分泌学
该化合物是一种受保护的雌三醇 {svg_3}. 雌三醇是一种在胎儿肝脏中产生的雌激素类固醇,被认为是妊娠期高血压患者胎儿健康状况的指标 {svg_4}.
避孕
雌三醇 (E4),3-O-苄基雌三醇 17-乙酸酯的雌激素成分,用于最近批准的联合口服避孕药 {svg_5}.
更年期激素替代疗法
雌三醇也正在开发中,用于更年期激素替代疗法 {svg_6}. 这可能有助于减轻更年期相关的症状。
作用机制
Target of Action
The primary targets of 3-O-Benzyl Estetrol 17-Acetate, also known as [(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate, are the estrogen receptors, specifically estrogen receptor-α (ER-α) and ER-β . These receptors play a crucial role in the regulation of many physiological processes, including reproductive development and function, bone health, cardiovascular health, and brain function .
Mode of Action
3-O-Benzyl Estetrol 17-Acetate is a synthetic analogue of a naturally occurring estrogen present during pregnancy . It demonstrates selectivity for both ER-α and ER-β, binding with a low to moderate affinity to these receptors, with a preference for ER-α . The compound exhibits a unique mechanism of action via tissue selective activity, showing estrogen receptor agonist activity on the vagina, the uterus, and the endometrium, and negative estrogenic activity on breast tissue .
Biochemical Pathways
The compound’s interaction with its targets leads to the activation of several biochemical pathways. For instance, it can influence the mitogen-activated protein kinase (MAPK) or phosphatidylinositol-3 kinase (PI3K) pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
The molecular and cellular effects of 3-O-Benzyl Estetrol 17-Acetate’s action are primarily related to its estrogenic activity. By binding to and activating estrogen receptors, it can regulate gene expression and influence cellular function in target tissues . This can result in various physiological effects, such as the regulation of the menstrual cycle and maintenance of pregnancy .
生化分析
Biochemical Properties
3-O-Benzyl Estetrol 17-Acetate plays a significant role in various biochemical reactions. It interacts with estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These interactions are crucial for mediating the estrogenic effects of the compound. The binding of 3-O-Benzyl Estetrol 17-Acetate to these receptors can lead to the activation or inhibition of specific gene expression pathways, depending on the cellular context .
Cellular Effects
The effects of 3-O-Benzyl Estetrol 17-Acetate on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) pathways. These pathways are essential for cell proliferation, differentiation, and survival. Additionally, 3-O-Benzyl Estetrol 17-Acetate can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-O-Benzyl Estetrol 17-Acetate exerts its effects through binding interactions with estrogen receptors. This binding leads to conformational changes in the receptors, allowing them to interact with coactivators or corepressors. These interactions ultimately result in the modulation of gene transcription. Furthermore, 3-O-Benzyl Estetrol 17-Acetate can influence the activity of various enzymes, either by direct binding or through changes in gene expression. For example, it can inhibit or activate enzymes involved in steroid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Benzyl Estetrol 17-Acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-O-Benzyl Estetrol 17-Acetate is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in research .
Dosage Effects in Animal Models
The effects of 3-O-Benzyl Estetrol 17-Acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects on cellular function and gene expression. At high doses, it may cause toxic or adverse effects, such as disruptions in hormonal balance and liver function. Threshold effects have been observed, where specific dosages are required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
3-O-Benzyl Estetrol 17-Acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of steroids. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of cofactors involved in these pathways, further influencing its metabolic effects .
Transport and Distribution
The transport and distribution of 3-O-Benzyl Estetrol 17-Acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the nucleus, where it interacts with estrogen receptors to exert its effects on gene transcription .
Subcellular Localization
The subcellular localization of 3-O-Benzyl Estetrol 17-Acetate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Additionally, the compound can be found in the cytoplasm, where it may interact with cytoplasmic proteins and enzymes .
属性
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPMZOEOOUEIG-LHQKFFONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747112 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690996-24-8 | |
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


